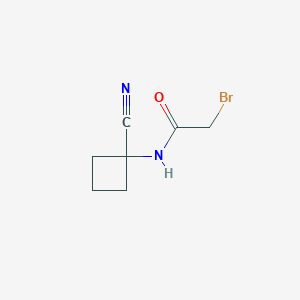
N-(carbamothioylamino)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Applications De Recherche Scientifique
Synthesis and Precursor Applications
N-(carbamothioylamino)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives have been studied extensively in the field of chemical synthesis. These compounds serve as precursors for various therapeutically significant compounds. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides, including N-(carbamothioylamino)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, react with nucleophilic amines to yield potential therapeutic compounds. This synthesis process is facilitated by basic environments, indicating its significance in the development of new medicinal agents (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Pharmaceutical Applications
In pharmaceutical research, the compound and its derivatives are valuable for the enantiospecific synthesis of therapeutic agents. For example, enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a related compound, are used in the synthesis of drugs like (S)-doxazosin mesylate and WB 4101. An amidase from Alcaligenes faecalis subsp. parafaecalis has been found to be effective in producing these enantiomers in optically pure form, which is crucial for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
Antibacterial and Anti-Inflammatory Properties
N-(carbamothioylamino)-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory properties. These compounds have shown promising results against various bacterial strains and also displayed inhibitory activity against enzymes like lipoxygenase. Such studies suggest the potential of these derivatives in treating inflammatory ailments and as antibacterial agents (Abbasi et al., 2017).
Potential in Anticonvulsant Therapy
The derivatives of this compound have been explored for their anticonvulsant properties. Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a compound structurally related to N-(carbamothioylamino)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, have been synthesized and shown to possess anticonvulsant activity. This indicates the potential utility of these compounds in developing new anticonvulsant drugs (Arustamyan et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c11-10(17)13-12-9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,12,14)(H3,11,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXIXAKIPFIVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(carbamothioylamino)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1376675.png)






![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)